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Compound Name: JNJ-42314415

Cat. No.: B12398950 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and development of JNJ-
42314415, a centrally active phosphodiesterase 10A (PDE10A) inhibitor. The document

synthesizes available preclinical data, details its mechanism of action, and discusses its

position within the broader context of PDE10A inhibitors developed for psychiatric disorders.

Introduction
JNJ-42314415, with the chemical name 3-[6-(2-methoxyethyl)pyridin-3-yl]-2-methyl-8-

morpholin-4-ylimidazo[1,2-a]pyrazine, was identified as a potent and selective inhibitor of

phosphodiesterase 10A (PDE10A).[1][2] PDE10A is an enzyme highly expressed in the

medium spiny neurons of the striatum, where it plays a crucial role in modulating cyclic

nucleotide signaling.[3] By inhibiting PDE10A, JNJ-42314415 was investigated for its potential

as a novel antipsychotic agent with an improved side-effect profile compared to traditional

dopamine D2 receptor blockers.[1][3]

Discovery and Preclinical Pharmacology
JNJ-42314415 emerged from discovery efforts at Janssen Research & Development aimed at

identifying novel treatments for schizophrenia.[1] Preclinical evaluation revealed its potential as

a centrally active PDE10A inhibitor.[2][4][5]
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JNJ-42314415 demonstrated notable potency for PDE10A in in vitro assays. Despite being

characterized as having relatively low activity in vitro compared to some other PDE10A

inhibitors, it proved to be a potent and specific inhibitor in vivo.[3] Key quantitative data from in

vitro studies are summarized in the table below.

Parameter Enzyme Source Value Reference

Ki
Human recombinant

PDE10A
35 nM [2][4][6]

Ki
Rat recombinant

PDE10A
64 nM [2][4]

Selectivity
Over other 10 PDE

families
>100-fold [2]

In Vivo Characterization
In vivo studies in rodent models were crucial in characterizing the pharmacological profile of

JNJ-42314415. These studies compared its effects to those of traditional D2 receptor

antagonists and other PDE10A inhibitors.

Key findings from in vivo studies include:

Antagonism of stimulant-induced behavior: Similar to D2 receptor blockers, JNJ-42314415
was effective in antagonizing behaviors induced by stimulants.[1]

Inhibition of conditioned avoidance behavior: The compound demonstrated efficacy in

inhibiting conditioned avoidance responses, a classic preclinical model for antipsychotic

activity.[1][3] These effects were observed at doses that corresponded to significant striatal

PDE10A occupancy.[1]

Differential effects on dopamine- and non-dopamine-mediated behaviors: Compared to D2

receptor blockers, JNJ-42314415 was more efficient at blocking behaviors induced by non-

dopaminergic stimulants like phencyclidine and scopolamine, and less efficient against

behaviors induced by dopaminergic stimulants such as apomorphine and d-amphetamine.[1]

[3]
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Reduced catalepsy: JNJ-42314415 induced less pronounced catalepsy, a common side

effect associated with D2 receptor antagonists, suggesting a potentially improved motor side-

effect profile.[1][3][7]

Hypothermia: At a high dose of 24.7 mg/kg, JNJ-42314415 was observed to induce

hypothermia.[4]

Mechanism of Action
The proposed antipsychotic mechanism of JNJ-42314415 and other PDE10A inhibitors centers

on their ability to modulate the activity of the direct and indirect pathways of the basal ganglia.
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Mechanism of Action of JNJ-42314415 in the Indirect Pathway.

In the indirect pathway, dopamine binding to D2 receptors inhibits adenylyl cyclase, reducing

the production of cyclic AMP (cAMP). PDE10A further reduces cAMP levels by hydrolyzing it to

AMP. By inhibiting PDE10A, JNJ-42314415 leads to an accumulation of cAMP, thereby

increasing the activity of the indirect pathway. This is thought to contribute to its antipsychotic

effects. A similar mechanism, involving both cAMP and cGMP, is proposed for the direct

pathway, where PDE10A inhibition potentiates D1 receptor-mediated signaling.[3] This dual

action of reducing D2 receptor-mediated neurotransmission while potentiating D1 receptor-

mediated neurotransmission was hypothesized to lead to antipsychotic activity with a better

side-effect profile.[1]

Experimental Protocols
Detailed experimental protocols for the characterization of JNJ-42314415 are described in the

primary literature, notably by Megens et al. (2014).[1] Below are generalized descriptions of the

key experimental methodologies.

PDE10A Inhibition Assay (In Vitro)
The potency of JNJ-42314415 against PDE10A was likely determined using a standard

enzyme inhibition assay. A generalized workflow for such an assay is as follows:
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Generalized Workflow for a PDE10A Enzyme Inhibition Assay.
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This type of assay typically involves incubating the recombinant PDE10A enzyme with varying

concentrations of the inhibitor (JNJ-42314415) before adding the substrate (cAMP or cGMP).

The amount of product (AMP or GMP) formed is then quantified, often using methods like

scintillation proximity assay or fluorescence polarization. The concentration of the inhibitor that

produces 50% inhibition (IC50) is determined and can be converted to an inhibition constant

(Ki).

Conditioned Avoidance Response (CAR) Assay (In Vivo)
The CAR test is a widely used behavioral paradigm to predict the antipsychotic potential of a

compound. A typical protocol involves:

Acquisition Phase: An animal (commonly a rat) is trained to avoid an aversive stimulus (e.g.,

a mild foot shock) by responding to a conditioned stimulus (e.g., a light or tone) that

precedes it. The animal learns to move to a different compartment of the testing chamber to

avoid the shock.

Testing Phase: Once the avoidance response is learned, the animal is treated with the test

compound (JNJ-42314415) or a vehicle control.

Data Collection: The number of successful avoidances is recorded. A reduction in avoidance

responses without significant motor impairment is indicative of antipsychotic-like activity.

Development and Clinical Context
While JNJ-42314415 showed a promising preclinical profile, its progression into clinical trials is

not documented in publicly available information. The broader development of PDE10A

inhibitors for schizophrenia has faced significant challenges. Several other PDE10A inhibitors

from different pharmaceutical companies have been evaluated in clinical trials for

schizophrenia but ultimately failed to demonstrate sufficient efficacy.[3] For instance, a phase

2a proof-of-concept trial of another PDE10A inhibitor, MP-10, was ineffective in treating acute

exacerbations of schizophrenia.[8] Similarly, PF-02545920 did not show a significant difference

from placebo in a phase 2 study for schizophrenia.

The reasons for these clinical failures are not fully understood but may be related to the

complex neurobiology of schizophrenia and the specific role of PDE10A in human

pathophysiology. It is possible that the preclinical models, while valuable, do not fully
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recapitulate the complexities of the disease in humans. The clinical outcomes of other PDE10A

inhibitors have likely influenced the development trajectory of compounds like JNJ-42314415.

Conclusion
JNJ-42314415 is a potent and selective PDE10A inhibitor that demonstrated a promising

preclinical profile as a potential antipsychotic agent with an improved side-effect profile over

traditional D2 receptor antagonists. Its mechanism of action, centered on the modulation of

striatal medium spiny neuron activity, represents a novel approach to treating psychosis.

However, the lack of available clinical trial data for JNJ-42314415, coupled with the clinical trial

failures of other drugs in its class, highlights the challenges of translating preclinical findings in

this area into effective therapies for schizophrenia. Further research is needed to fully

understand the therapeutic potential of PDE10A inhibition.
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PDE10A Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
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development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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